molecular formula C7H13F2NO2S B2899585 [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide CAS No. 2385716-93-6

[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide

Cat. No.: B2899585
CAS No.: 2385716-93-6
M. Wt: 213.24
InChI Key: ZLJKFEHURPJSBY-UHFFFAOYSA-N
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Description

[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide: is a chemical compound with the molecular formula C7H13F2NO2S and a molecular weight of 213.25 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a difluoroethyl group and a methanesulfonamide group. It is typically found in a powder form and is known for its stability under normal storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent introduction of the difluoroethyl and methanesulfonamide groups. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclobutyl ring formation, difluoroethylation, and sulfonamide introduction, followed by purification and quality control measures .

Chemical Reactions Analysis

Types of Reactions: [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the effects of difluoroethyl and sulfonamide groups on biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Its unique chemical structure may offer advantages in drug design and development .

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity, while the sulfonamide group can modulate the compound’s reactivity and stability. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

  • [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonamide
  • [1-(1,1-Difluoroethyl)cyclopentyl]methanesulfonamide
  • [1-(1,1-Difluoroethyl)cyclohexyl]methanesulfonamide

Comparison: Compared to its analogs, [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide offers a unique balance of stability and reactivity due to the cyclobutyl ring. The difluoroethyl group enhances its chemical properties, making it more versatile in various applications. Its sulfonamide group provides additional functionalization options, distinguishing it from other similar compounds .

Properties

IUPAC Name

[1-(1,1-difluoroethyl)cyclobutyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2S/c1-6(8,9)7(3-2-4-7)5-13(10,11)12/h2-5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJKFEHURPJSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)CS(=O)(=O)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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